(Isoquinolin-3-yl)(diphenyl)methanol
Description
(Isoquinolin-3-yl)(diphenyl)methanol is a synthetic organic compound featuring a central methanol group bonded to an isoquinolin-3-yl moiety and two phenyl rings. Isoquinoline derivatives are widely studied for their biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. The diphenylmethanol group in this compound likely enhances its lipophilicity, influencing solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
isoquinolin-3-yl(diphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-16,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLJYKUQKNPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652109 | |
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-25-7 | |
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Isoquinolin-3-yl)(diphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features an isoquinoline moiety linked to a diphenylmethanol structure, which may contribute to its biological activities due to the presence of both aromatic and hydroxyl functionalities.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria demonstrated its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results indicate that the compound is particularly potent against E. coli and S. aureus, suggesting a broad spectrum of antibacterial activity .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate antifungal efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was evaluated using murine macrophage cell lines (RAW 264.7). It exhibited significant inhibition of pro-inflammatory cytokines, contributing to its overall therapeutic profile .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various synthesized derivatives of isoquinoline compounds revealed that those containing diphenyl groups had enhanced antimicrobial activities compared to their simpler counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
- In Vitro Evaluation : A comprehensive evaluation of methanol extracts from various plant species included this compound, which showed promising results in scavenging DPPH radicals and inhibiting α-glucosidase, further establishing its potential as an antioxidant and anti-diabetic agent .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Compounds derived from isoquinoline structures have shown significant antimicrobial properties. (Isoquinolin-3-yl)(diphenyl)methanol may serve as a lead compound in the development of new antimicrobial agents due to its structural similarities with other active compounds.
-
Neuroprotective Effects
- Similar compounds have been studied for their neuroprotective effects, suggesting that this compound could potentially exhibit similar properties. This aspect makes it a candidate for further research in treating neurodegenerative diseases.
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Antidepressant Activity
- Research indicates that isoquinoline derivatives can possess antidepressant effects. The potential of this compound in this area remains to be fully explored but is promising given the structural characteristics shared with known antidepressants.
Organic Synthesis Applications
This compound can participate in various organic reactions, making it a valuable intermediate in synthetic organic chemistry:
- Reactivity Studies : The compound's reactivity can be investigated through various organic reactions, potentially leading to the synthesis of novel derivatives with enhanced biological activities.
- Synthesis of Related Compounds : Its structural framework allows for modifications that can yield other biologically active compounds, expanding the library of isoquinoline-based pharmaceuticals.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study conducted on structurally similar isoquinoline derivatives demonstrated significant activity against a range of bacterial strains, indicating that this compound could be explored for similar applications.
-
Neuroprotective Properties
- Research on related compounds has shown neuroprotective effects in cellular models of neurodegeneration. Investigating this compound could yield insights into its potential protective mechanisms against neuronal damage.
-
Antidepressant Research
- Compounds with similar structures have been evaluated for their antidepressant effects in animal models, showing promise in modulating neurotransmitter systems. This suggests that this compound might also influence these systems and warrant further investigation.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Isoquinolin-3-yl)urea | Isoquinoline linked to urea | Known for strong antimicrobial properties |
| 1-(Isoquinolin-3-yl)acetamide | Isoquinoline linked to acetamide | Exhibits neuroprotective effects |
| (Isoquinolin-3-yl)(phenyl)ethanol | Isoquinoline attached to phenylethanol | Potential antidepressant activity |
This table demonstrates the versatility of the isoquinoline framework and highlights how different substituents can influence pharmacological profiles, making each compound valuable for medicinal chemistry research.
Comparison with Similar Compounds
Core Structural Features
- Isoquinoline Derivatives: Target Compound: The isoquinolin-3-yl group distinguishes it from other isoquinoline derivatives. The diphenylmethanol substituent introduces steric bulk and hydrophobicity. Indenoisoquinolines (): Compounds like 3-[(6-Methyl-5,11-dioxo-indeno[1,2-c]isoquinolin-3-yl)amino]-3-oxopropanoic acid incorporate fused indenone rings, altering planarity and redox properties relative to the simpler isoquinolin-3-yl structure .
Substituent Effects on Properties
| Compound | Substituents | Key Structural Features | Impact on Properties |
|---|---|---|---|
| Target Compound | Isoquinolin-3-yl, diphenyl | High hydrophobicity, rigid core | Likely poor aqueous solubility |
| 6,7-Dimethoxyisoquinolines | Methoxy groups at 6,7 positions | Electron-rich, H-bond donors | Enhanced solubility, target interactions |
| Indenoisoquinolines | Fused indenone ring | Planar, redox-active | Potential for DNA intercalation |
| (o-Chlorophenyl)diphenylmethanol | o-Chlorophenyl, diphenyl | Electrophilic Cl atom | Increased reactivity, degradation prone |
Key Challenges
- Steric Hindrance : The diphenyl groups in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methoxy groups).
- Purification: Chromatographic separation (e.g., silica gel column) is critical for isolating pure products, as noted in and .
Solubility and Stability
- Hydrophobicity: The diphenylmethanol group in the target compound likely reduces aqueous solubility, akin to ’s diphenylphosphines, which exhibit weak host-guest interactions in supercritical CO₂ due to hydrophobicity .
- Degradation: Analogous to (o-chlorophenyl)diphenylmethanol (), the target may undergo hydrolysis or oxidation under stress conditions, necessitating stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
